Eflumast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Eflumast involves several steps, starting with the preparation of the key intermediate, 2-hydroxy-3-acetyl-5-fluorophenylamine. This intermediate is then reacted with 5-carboxamido-1H-tetrazole under specific conditions to yield this compound. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Eflumast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Eflumast is used as a model compound in studies involving tetrazole derivatives and their reactivity.
Biology: Research has explored the biological activity of this compound, particularly its antiallergic and antiasthmatic properties.
Medicine: this compound has been investigated for its potential use as an orally active antiasthmatic agent, with studies focusing on its efficacy and safety in clinical settings.
Industry: this compound’s chemical properties make it a candidate for use in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Eflumast involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the release of histamine and other inflammatory mediators from mast cells, thereby reducing allergic and asthmatic responses. The molecular targets include histamine receptors and other signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Eflumast can be compared with other similar compounds, such as:
Montelukast: Another antiasthmatic agent that works by blocking leukotriene receptors.
Zafirlukast: Similar to Montelukast, it also targets leukotriene receptors to reduce inflammation and bronchoconstriction.
Cromolyn Sodium: A mast cell stabilizer that prevents the release of histamine and other mediators.
This compound is unique in its specific chemical structure and the combination of functional groups that contribute to its antiallergic and antiasthmatic properties. Its tetrazole moiety and fluorophenyl group distinguish it from other compounds in its class.
Properties
CAS No. |
70977-46-7 |
---|---|
Molecular Formula |
C10H8FN5O3 |
Molecular Weight |
265.20 g/mol |
IUPAC Name |
N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-2H-tetrazole-5-carboxamide |
InChI |
InChI=1S/C10H8FN5O3/c1-4(17)6-2-5(11)3-7(8(6)18)12-10(19)9-13-15-16-14-9/h2-3,18H,1H3,(H,12,19)(H,13,14,15,16) |
InChI Key |
BKAPZKSRERAYQD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O |
70977-46-7 | |
Synonyms |
eflumast N-(2-hydroxy-3-acetyl-5-fluorophenyl)-5-carboxamido-1H-tetrazole RP 42068 RP-42068 RP42068 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.